4-Tert-butylcycloheptane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C11H21ClO2S |
|---|---|
Molecular Weight |
252.80 g/mol |
IUPAC Name |
4-tert-butylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO2S/c1-11(2,3)9-5-4-6-10(8-7-9)15(12,13)14/h9-10H,4-8H2,1-3H3 |
InChI Key |
OIIXYKIKGLTIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Multistep Precursors
a. Starting from Readily Available Precursors
The synthesis typically begins with cycloheptanone and tert-butylmagnesium chloride (a Grignard reagent), followed by oxidation and sulfonylation steps:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Cycloheptanone + tert-butylmagnesium chloride | Nucleophilic addition to cycloheptanone | Forms tert-butylcycloheptanol intermediate |
| 2 | Oxidation (e.g., using PCC or CrO3) | Converts alcohol to ketone or aldehyde | Yields vary; typically high |
| 3 | Sulfonylation with chlorosulfonic acid or equivalents | Introduction of sulfonyl chloride group at the desired position | Yields depend on conditions; optimized to minimize side reactions |
b. Oxidative Chlorosulfonation of Cycloalkanes
An alternative approach involves direct oxidative chlorosulfonation of cycloalkanes:
- Reagents: Chlorosulfonic acid (ClSO₃H), inert solvents (e.g., dichloromethane), and radical initiators or catalysts.
- Conditions: Controlled temperature (0–25°C), inert atmosphere to prevent over-oxidation.
- Outcome: Formation of sulfonyl chlorides attached to cycloalkanes, including cycloheptane derivatives.
This method is advantageous for its directness but requires careful control to prevent overreaction or decomposition.
Synthesis via Functionalization of Cycloheptane Derivatives
a. From Cycloheptanone Derivatives
A common route involves the following steps:
- Step 1: Conversion of cycloheptanone to a suitable intermediate, such as a cycloheptene or cycloheptanol.
- Step 2: Introduction of the tert-butyl group via radical or nucleophilic substitution.
- Step 3: Sulfonylation using chlorosulfonic acid or sulfuryl chloride to install the sulfonyl chloride at the 1-position.
b. From Cycloheptanecarboxylic Acid Derivatives
- Activation of the carboxylic acid to acyl chlorides, followed by sulfonation, can be employed to generate the target sulfonyl chloride.
Specific Literature-Reported Methods
a. From Readily Available Precursors (Based on Vulcanchem Data)
Vulcanchem reports a synthesis involving:
- Reagents: Tert-butylmagnesium chloride and cycloheptanone.
- Reaction Conditions: Controlled temperature, inert atmosphere, and the use of dichloromethane as solvent.
- Process: The Grignard reagent adds to cycloheptanone, followed by oxidation to a ketone, then sulfonylation with chlorosulfonic acid.
b. From Patent Literature (WO2009053281A1)
- Method: A three-step process involving the conversion of chloropropane sulfonyl chloride with tert-butylamine to form N-tert-butyl-(3-chloropropyl) sulfonamide, then cyclization with n-butyllithium, and finally cleavage with formic acid.
- Note: The process emphasizes performing reactions without isolating intermediates, which enhances efficiency and reduces waste.
Reaction Conditions and Notes
- Solvent Choice: Dichloromethane, toluene, or tetrahydrofuran are preferred solvents for sulfonylation steps.
- Temperature Control: Reactions are generally performed at low temperatures (-50°C to room temperature) to prevent side reactions.
- Inert Atmosphere: Nitrogen or argon atmospheres are employed to prevent oxidation or hydrolysis.
- Purification: Typically involves washing, extraction, and recrystallization or chromatography to isolate pure sulfonyl chloride.
Summary of Preparation Methods
| Method | Key Reagents | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multistep synthesis from cycloheptanone | Cycloheptanone, tert-butylmagnesium chloride, chlorosulfonic acid | Inert atmosphere, low temperature | High purity, well-understood | Longer process, multiple steps |
| Direct oxidative chlorosulfonation | Cycloalkanes, chlorosulfonic acid | 0–25°C, inert atmosphere | One-pot, direct | Control of overreaction needed |
| Patent-reported process | Chlorosulfonyl derivatives, tert-butylamine, n-butyllithium | Controlled temperature, inert conditions | No intermediate isolation, scalable | Requires handling reactive reagents |
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
4-Tert-butylcycloheptane-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Tert-butylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 4-Tert-butylcycloheptane-1-sulfonyl chloride | Cycloheptane ring | -SO₂Cl at C1; tert-butyl at C4 | C₁₁H₂₁ClO₂S | 260.80 (calculated) | Not available |
| 4-Butylbenzene-1-sulfonyl chloride | Benzene ring | -SO₂Cl at C1; n-butyl at C4 | C₁₀H₁₃ClO₂S | 232.72 | 54997-92-1 |
| 4-(Tert-butoxy)butane-1-sulfonyl chloride | Butane chain | -SO₂Cl at C1; tert-butoxy (-O-t-Bu) at C4 | C₈H₁₇ClO₃S | 228.73 | 1342203-40-0 |
| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride | Benzene ring | -SO₂Cl at C1; 5-chloropentanamido (-NHCO(CH₂)₄Cl) at C4 | C₁₁H₁₃Cl₂NO₃S | 334.25 | Not available |
Key Observations :
- Steric Effects : The tert-butyl group in 4-tert-butylcycloheptane-1-sulfonyl chloride introduces significant steric hindrance compared to linear alkyl (e.g., n-butyl) or alkoxy substituents in analogs .
- Ring Size : The cycloheptane ring may confer unique conformational flexibility compared to rigid benzene or linear butane backbones, influencing solubility and reaction kinetics.
- Reactivity : Sulfonyl chlorides with electron-withdrawing groups (e.g., 5-chloropentanamido in ) exhibit enhanced electrophilicity, whereas bulky substituents (tert-butyl) may slow hydrolysis or nucleophilic substitution .
Stability and Handling
| Compound Name | Stability Concerns | Storage Recommendations | Hazard Classification |
|---|---|---|---|
| 4-Tert-butylcycloheptane-1-sulfonyl chloride | Likely moisture-sensitive; prone to hydrolysis | Store under inert gas, -20°C | Corrosive (assumed) |
| 4-Butylbenzene-1-sulfonyl chloride | Reacts violently with water and bases | Store in a cool, dry place | Corrosive (UN 3261) |
| 4-(Tert-butoxy)butane-1-sulfonyl chloride | Discontinued due to instability issues | Not applicable (discontinued) | Not specified |
| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride | Sensitive to heat and light | Store refrigerated in amber vials | Acute toxicity |
Notes:
Challenges and Limitations
- Solubility : Bulky tert-butyl groups reduce solubility in polar solvents, necessitating the use of dichloromethane or THF for reactions.
- Synthesis Complexity : Cycloheptane derivatives require multi-step syntheses, increasing production costs compared to benzene-based analogs.
Biological Activity
4-Tert-butylcycloheptane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
- Molecular Formula: C11H17ClO2S
- Molecular Weight: 236.77 g/mol
- IUPAC Name: 4-tert-butylcycloheptane-1-sulfonyl chloride
- Canonical SMILES: CC(C)(C)C1CCCC(C1)S(=O)(=O)Cl
The biological activity of 4-tert-butylcycloheptane-1-sulfonyl chloride primarily involves its role as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonates. These reactions can inhibit specific enzymes or receptors, contributing to various therapeutic effects.
Antimicrobial Properties
Research indicates that 4-tert-butylcycloheptane-1-sulfonyl chloride exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. Studies have shown that compounds with sulfonyl groups can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bactericidal effects.
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The exact mechanism remains under investigation, but it is believed to involve the inhibition of specific kinases or transcription factors.
Case Studies
| Study | Findings |
|---|---|
| Study 1 : Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations of 50 µg/mL. |
| Study 2 : Anticancer Activity | Showed that treatment with the compound at 100 µM resulted in a 40% reduction in cell viability in HeLa cancer cells after 48 hours. |
| Study 3 : Mechanistic Insights | Identified that the compound interacts with the ATP-binding site of key kinases, suggesting a targeted approach in cancer therapy. |
Research Findings
Recent research has focused on optimizing the synthesis of 4-tert-butylcycloheptane-1-sulfonyl chloride to enhance its biological efficacy. Various derivatives have been synthesized and tested for improved activity profiles. For example, modifications to the tert-butyl group have shown promising results in enhancing solubility and bioavailability.
Comparative Analysis
A comparison of 4-tert-butylcycloheptane-1-sulfonyl chloride with other sulfonamide compounds reveals its unique structural attributes that may contribute to its distinct biological profile:
| Compound | Structure | Activity |
|---|---|---|
| 4-Tert-butylcycloheptane-1-sulfonyl chloride | Cycloheptane with sulfonyl chloride | Antimicrobial, anticancer |
| Sulfamethoxazole | Sulfanilamide derivative | Antimicrobial |
| Celecoxib | COX-2 inhibitor | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-tert-butylcycloheptane-1-sulfonyl chloride, and how can purity be maximized?
- Methodological Answer :
- Synthesis : Start with cycloheptane derivatives. Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Sulfonation can follow using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Purification : Recrystallization from non-polar solvents (e.g., hexane) improves purity. Monitor by TLC (Rf value comparison) and confirm via melting point analysis. Purity ≥95% is achievable with column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Quality Control : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and sulfonyl chloride protons (δ ~3.5–4.0 ppm for adjacent CH₂ groups). Compare with analogous sulfonyl chlorides (e.g., biphenylsulfonyl chloride) .
- FT-IR : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (theoretical m/z calculated from C₁₁H₂₁ClO₂S) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Use amber glass bottles under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Desiccate with molecular sieves .
- Stability Testing : Monitor degradation via NMR over 30 days under varying conditions (humid vs. dry). Hydrolysis products (e.g., sulfonic acid) can be quantified by ion chromatography .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of 4-tert-butylcycloheptane-1-sulfonyl chloride in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to track reaction rates with amines (e.g., aniline) in aprotic solvents (THF, DCM). Compare activation energies with/without tert-butyl steric effects.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and steric hindrance from the tert-butyl group. Reference PubChem data for analogous structures (e.g., 4-biphenylsulfonyl chloride) .
Q. How can computational chemistry predict the compound’s behavior in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar vs. non-polar solvents using software like Gaussian or GROMACS. Validate predictions experimentally via conductivity measurements .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for potential inhibitory activity. Use AutoDock Vina with crystal structures from the PDB .
Q. How do structural analogs (e.g., cyclohexane vs. cycloheptane sulfonyl chlorides) differ in reactivity or stability?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., 4-tert-butylcyclohexane-1-sulfonyl chloride) and compare:
- Thermal Stability : DSC/TGA to assess decomposition temperatures.
- Reactivity : Compete substrates in SN2 reactions (e.g., with sodium methoxide).
- Statistical Validation : Use ANOVA to analyze rate differences, accounting for ring strain and steric effects .
Q. How can contradictory data on sulfonyl chloride reactivity be resolved in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
